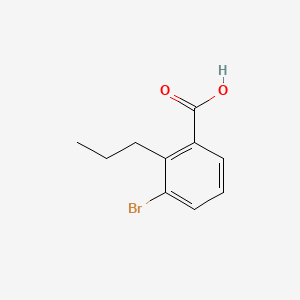

3-Bromo-2-propylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

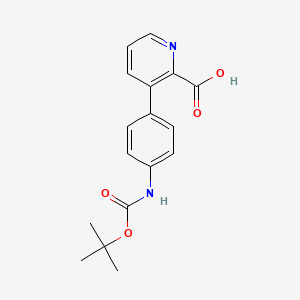

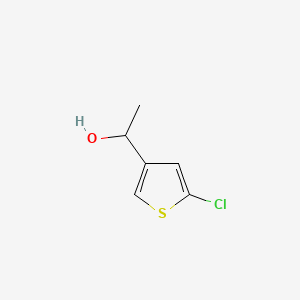

3-Bromo-2-propylbenzoic acid is a chemical compound with the molecular formula C10H11BrO2 . It has a molecular weight of 243.1 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO2/c1-2-4-7-8 (10 (12)13)5-3-6-9 (7)11/h3,5-6H,2,4H2,1H3, (H,12,13) . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 243.1 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Proton Shuttles for Indole C-H Bond Arylation

Research has shown that various substituted 2-arylbenzoic acids, similar in structure to 3-bromo-2-propylbenzoic acid, have been synthesized and evaluated for their efficacy as proton shuttles in the direct arylation of indoles with bromobenzenes. These studies highlight the potential of such compounds in facilitating selective chemical transformations, contributing to the development of new synthetic methodologies (Jing-Jing Pi et al., 2018).

Ortho-Metalation Studies

Ortho-metalation of 3-bromobenzoic acids, including compounds structurally related to this compound, has been explored with hindered lithium dialkylamides. These studies provide insights into the reactivity and stability of such bromobenzoic acids, revealing potential pathways for synthesizing substituted benzoic acids through strategic manipulations of the bromo substituent (Frédéric Gohier & J. Mortier, 2003).

Synthesis of Bromophenol Derivatives

Investigations into the synthesis of bromophenol derivatives from the red alga Rhodomela confervoides have led to the identification of several new compounds. Such research points towards the utility of bromo-substituted benzoic acids, like this compound, in natural product synthesis and the exploration of marine resources for drug discovery and chemical biology studies (Jielu Zhao et al., 2004).

Catalyst-Free Reactions in Green Chemistry

The catalyst-free P-C coupling reactions of halobenzoic acids with secondary phosphine oxides under microwave irradiation in water, including reactions involving 3-bromobenzoic acids, highlight the importance of such compounds in promoting green chemistry practices. These studies demonstrate the potential for efficient, environmentally friendly chemical syntheses without the need for metal catalysts (Erzsébet Jablonkai & G. Keglevich, 2015).

Molecular Recognition and Supramolecular Chemistry

This compound and its derivatives could be relevant in molecular recognition studies, as shown by the synthesis and analysis of supramolecular assemblies involving similar bromo-substituted benzoic acids. These compounds play a crucial role in the development of supramolecular architectures and the study of molecular interactions, contributing to the understanding of complex chemical systems (S. Varughese & V. Pedireddi, 2006).

Safety and Hazards

Properties

IUPAC Name |

3-bromo-2-propylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-4-7-8(10(12)13)5-3-6-9(7)11/h3,5-6H,2,4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYCMZGDFXPYFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC=C1Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677424 |

Source

|

| Record name | 3-Bromo-2-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263284-52-1 |

Source

|

| Record name | 3-Bromo-2-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B578464.png)

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)